1H-Pyrrole, 3-(2-propyn-1-yl)-

Description

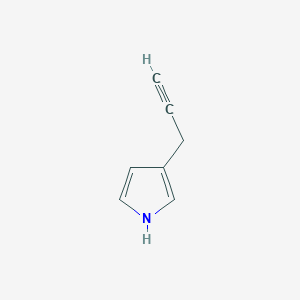

Structure

3D Structure

Properties

Molecular Formula |

C7H7N |

|---|---|

Molecular Weight |

105.14 g/mol |

IUPAC Name |

3-prop-2-ynyl-1H-pyrrole |

InChI |

InChI=1S/C7H7N/c1-2-3-7-4-5-8-6-7/h1,4-6,8H,3H2 |

InChI Key |

DZIFSWXMYDLOEH-UHFFFAOYSA-N |

Canonical SMILES |

C#CCC1=CNC=C1 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1h Pyrrole, 3 2 Propyn 1 Yl and Its Derivatives

Direct Functionalization and Alkynylation Approaches

Direct functionalization strategies involve the modification of an existing pyrrole (B145914) ring. These methods are often favored for their step-economy but must overcome the inherent reactivity patterns of the pyrrole heterocycle, which typically favor substitution at the C2 position.

Metal-Catalyzed C-C Bond Formation for Propynyl (B12738560) Introduction

Transition-metal catalysis offers powerful tools for forming carbon-carbon bonds under mild conditions with high selectivity. For the direct propargylation of pyrroles, various catalytic systems have been explored. Indium(III) salts, for instance, have emerged as effective water-tolerant Lewis acids for promoting the C3-propargylation of heteroaromatics, including pyrrole. rsc.org

The reaction typically proceeds via the reaction of an N-protected pyrrole with a propargyl alcohol in the presence of a catalytic amount of an indium salt, such as indium(III) bromide (InBr₃). This methodology is notable for its tolerance of a wide range of functional groups and its high regioselectivity for the C3 position, even with acid-sensitive substrates like pyrrole. rsc.org The proposed mechanism involves the activation of the propargyl alcohol by the indium catalyst to form a stabilized propargylic cation, which then acts as the electrophile in a Friedel-Crafts-type alkylation of the electron-rich pyrrole ring.

Table 1: Indium-Catalyzed C3-Propargylation of Heteroaromatics

| Catalyst | Heteroaromatic Substrate | Propargyl Source | Solvent | Yield | Ref |

| InBr₃ (cat.) | Pyrrole | Propargyl Alcohol | Dichloromethane | High | rsc.org |

| InCl₃ (cat.) | Indole | Propargyl Acetate | Dichloromethane | High | rsc.org |

Regioselective Electrophilic Substitution Strategies at the Pyrrole Core

Electrophilic substitution is a fundamental reaction for functionalizing aromatic rings. However, for pyrrole, electrophilic attack preferentially occurs at the C2 (α) position. This is because the carbocation intermediate formed by attack at C2 is stabilized by three resonance structures, whereas the intermediate from C3 (β) attack is stabilized by only two. stackexchange.comonlineorganicchemistrytutor.com Therefore, achieving C3-propargylation requires strategies that override this inherent reactivity.

One approach is the use of specific Lewis acids that can control the regioselectivity of the reaction. Iron(III) chloride (FeCl₃) has been successfully used to catalyze the Friedel-Crafts propargylation of various electron-rich aromatics with high regioselectivity. rsc.org By generating a propargyl cation from a precursor like propargyl bromide, the FeCl₃ catalyst can direct the substitution to the C3 position of the pyrrole nucleus, particularly when the more reactive C2 positions are blocked by other substituents. An alternative, multi-step strategy involves the regioselective halogenation of the pyrrole ring at the C3 position, followed by a metal-catalyzed cross-coupling reaction, such as a Sonogashira coupling with a terminal alkyne, to introduce the propynyl group.

C-H Activation Pathways for Pyrrole Functionalization

Direct C-H activation has emerged as a highly efficient and atom-economical strategy for molecular synthesis, avoiding the need for pre-functionalized starting materials. While C-H activation at the C2 position of pyrroles is more common, methods for achieving β-selectivity are being developed. Rhodium catalysts have been instrumental in developing the first general method for the β-selective C–H arylation of pyrroles with aryl iodides. acs.org

This principle of catalyst-controlled regioselectivity can be extended to C-H alkynylation. The pathway involves the coordination of a transition metal catalyst (e.g., Rhodium or Palladium) to the pyrrole ring, followed by the selective cleavage of the C3-H bond to form a metallacyclic intermediate. This intermediate then reacts with an alkynylating agent, such as a propargyl halide or a hypervalent iodine-alkyne reagent, to form the C3-propargylated pyrrole. Although direct C3-propynylation of a simple pyrrole via this pathway is still a developing area, the success in C3-arylation provides a strong foundation for its feasibility. acs.org

Pyrrole Ring Annulation Strategies Incorporating Alkyne Moieties

An alternative to functionalizing a pre-existing pyrrole is to construct the ring from acyclic precursors where the propynyl group is already present. This approach offers excellent control over the final substitution pattern.

Oxidative Annulation Reactions with Alkyne Precursors

Transition-metal-catalyzed oxidative annulation provides a powerful method for synthesizing heterocycles. A notable example is the rhodaelectro-catalyzed C–H/N–H annulation of enamides with alkynes. nih.gov In this process, electricity is used as a sustainable oxidant to drive the catalytic cycle. An enamide and an alkyne (which can contain the propynyl moiety or a precursor) are coupled in the presence of a rhodium catalyst, such as Cp*Rh(MeCN)₃₂. nih.gov The reaction proceeds through a sequence involving C-H activation of the enamide, coordination and insertion of the alkyne, and reductive elimination to form the pyrrole ring. This method is characterized by its high efficiency and selectivity.

Table 2: Rhodaelectro-Catalyzed Synthesis of Pyrroles

| Catalyst System | Reactant 1 | Reactant 2 | Oxidant | Key Feature | Ref |

| CpRh(MeCN)₃₂ | Enamide | Alkyne | Electricity | Sustainable, High Efficiency | nih.gov |

| [CpRhCl₂]₂ / Cu(OAc)₂ | Enamide | Alkyne | Copper(II) Acetate | Chemical Oxidant | nih.gov |

Paal-Knorr and Hantzsch Condensation Variants for Propynyl-Pyrrole Synthesis

The Paal-Knorr and Hantzsch syntheses are classical, robust methods for constructing the pyrrole ring that can be adapted to produce propynyl-substituted derivatives.

The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgorganic-chemistry.org To synthesize a 3-propynyl-pyrrole, a 1,4-dicarbonyl precursor bearing a propargyl side chain at the appropriate position is required. For example, the reaction of 3-(2-propyn-1-yl)hexane-2,5-dione with ammonia under acidic or neutral conditions would directly yield 2,5-dimethyl-3-(2-propyn-1-yl)-1H-pyrrole. While the synthesis of such substituted dicarbonyls can be challenging, this method offers a straightforward cyclization step. alfa-chemistry.comrgmcet.edu.in

The Hantzsch pyrrole synthesis is a multi-component reaction involving a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.orgresearchgate.net To incorporate a propynyl group at the C3 position, one of the carbonyl-containing starting materials must be functionalized with this moiety. For instance, using a β-ketoester such as ethyl 2-(2-propyn-1-yl)-3-oxobutanoate in the Hantzsch reaction with chloroacetone (B47974) and ammonia would lead to a pyrrole with the desired propynyl substituent at the C3 position. These classical methods, when combined with modern techniques for preparing functionalized precursors, provide a versatile platform for synthesizing complex pyrrole derivatives.

Precursor-Based Elaboration of Pyrrole Scaffolds

The introduction of a propargyl group onto a pre-formed pyrrole ring is a direct and effective strategy. This approach leverages the existing heterocyclic core and installs the reactive alkyne functionality through C-H functionalization or related coupling reactions.

A direct method for synthesizing propargylated heterocycles, including pyrroles, involves a co-catalyzed reaction using bromoallenes as the propargylating agents. mdpi.com A procedure utilizing a Mn(I)/BPh3 co-catalyst system has been shown to effectively produce propargylated pyrrole derivatives from their corresponding precursors. mdpi.com This method represents a direct functionalization of the pyrrole scaffold.

Table 1: Mn(I)/BPh3 Co-catalyzed Synthesis of Propargyl-Pyrroles mdpi.com

| Pyrrole Precursor | Propargylating Agent | Product | Yield |

|---|---|---|---|

| 1H-Pyrrole | Bromoallene | Propargylated Pyrrole | Good |

| N-Methylpyrrole | Bromoallene | Propargylated N-Methylpyrrole | Acceptable |

An alternative and widely used strategy involves constructing the pyrrole ring itself using starting materials that already contain the propargyl moiety. This approach allows for significant structural diversity in the final product.

One such method is the [4+1] annulation of propargylamines with compounds like ethyl glyoxalate or phenylglyoxal, catalyzed by CuCl2 and piperidine, to yield 1,2,5-trisubstituted pyrroles. nih.gov The reaction proceeds through a proposed iminium intermediate, followed by nucleophilic addition of the propargylamine, alkyne activation, and cyclization to form the pyrrole core. nih.gov

Propargylic alcohols also serve as valuable building blocks. An efficient synthesis of highly substituted pyrroles has been demonstrated using an InCl3 catalyst to react propargylic alcohols with α-oxoketene N,S-acetals. nih.gov The mechanism is believed to involve the ionization of the propargylic alcohol by the catalyst, followed by nucleophilic substitution and an intramolecular 5-membered cyclization. nih.gov

Furthermore, homopropargylic nitroalkanes have been identified as versatile intermediates for pyrrole synthesis. acs.org These compounds can be prepared through the copper-catalyzed propargylation of nitroalkanes. acs.org The resulting α-propargylated nitroalkanes can then undergo downstream functionalization to form biologically relevant five-membered N-heterocycles, including pyrroles. acs.org This highlights a pathway where the propargyl group is introduced into a linear precursor prior to the cyclization event that forms the heterocyclic ring.

Table 2: Pyrrole Synthesis from Propargyl-Containing Building Blocks

| Propargyl Building Block | Co-reactant(s) | Catalyst/Conditions | Resulting Pyrrole Type | Reference |

|---|---|---|---|---|

| Propargylamine | Ethyl glyoxalate | CuCl₂, piperidine | 1,2,5-Trisubstituted pyrrole | nih.gov |

| Propargylic alcohol | α-Oxoketene N,S-acetal | InCl₃ | Highly substituted pyrrole | nih.gov |

| Homopropargylic nitroalkane | (Internal cyclization precursor) | Various | Substituted pyrroles | acs.org |

Sustainable and Green Chemistry Aspects in Synthesis

The development of environmentally benign synthetic procedures for pyrrole derivatives is a significant challenge in modern organic chemistry. lucp.net Green chemistry principles focus on reducing waste, avoiding hazardous substances, and improving energy efficiency.

Key green methodologies applicable to pyrrole synthesis include:

Use of Green Catalysts : Bio-sourced organic acids such as citric acid, ascorbic acid, and succinic acid have been successfully used as non-toxic, biomass-generated catalysts for pyrrole synthesis. lucp.net

Solventless Methodologies : Mechanical activation through ball milling (mechano-chemistry) represents a solventless approach that can drive reactions to completion, as demonstrated in the synthesis of N-substituted pyrroles using citric acid as a solid catalyst. lucp.net

Alternative Energy Sources : The use of ultrasound (sonochemistry) can increase reaction rates and avoid the need for high temperatures. semanticscholar.org

Avoiding Hazardous Solvents : A primary goal of green chemistry is to replace toxic, flammable, and hazardous organic solvents. lucp.net Research focuses on using water or other environmentally benign solvent systems.

Atom Economy : One-pot and multi-component reactions are inherently greener as they reduce the number of intermediate purification steps, saving solvents and energy, and minimizing waste. chemistryviews.org Some syntheses of pyrroles from ketones and acetylenes can proceed without transition metal catalysts under mild conditions, representing pot-, atom-, and step-saving processes that align with green chemistry requirements. researchgate.net

Table 3: Green Chemistry Approaches in Pyrrole Synthesis

| Green Methodology | Description | Example/Application | Reference |

|---|---|---|---|

| Solvent-Free Reaction | Reactions conducted without a solvent, often using mechanical energy. | Mechano-chemical activation (ball milling) with a solid organic acid catalyst. | lucp.net |

| Bio-Sourced Catalysts | Use of catalysts derived from renewable biomass. | Citric acid, pyroglutamic acid, ascorbic acid. | lucp.net |

| One-Pot Synthesis | Multiple reaction steps are performed in a single reactor. | Cascade condensation-cyclization reactions to prepare multi-arylpyrroles. | nih.govchemistryviews.org |

| Ultrasonic Activation | Using ultrasound to promote chemical reactions. | Increases reaction rates and avoids high temperatures in some pyrrole syntheses. | semanticscholar.org |

Exploration of Chemical Reactivity and Transformation Mechanisms of 1h Pyrrole, 3 2 Propyn 1 Yl

Reactivity Profiles of the Propynyl (B12738560) Moiety

The terminal alkyne of the 3-(2-propyn-1-yl)- substituent is a site of high electron density and contains an acidic proton, making it a focal point for a variety of chemical transformations. Its reactivity is central to the construction of more complex molecular architectures.

Metal-Catalyzed Cycloaddition Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The terminal alkyne of 1H-Pyrrole, 3-(2-propyn-1-yl)- is an ideal substrate for the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry. This reaction facilitates the covalent linkage of the pyrrole (B145914) derivative to a molecule bearing an azide group, forming a stable 1,4-disubstituted 1,2,3-triazole ring. nih.govwikipedia.org The reaction is known for its high efficiency, regioselectivity, and tolerance of a wide range of functional groups, proceeding under mild conditions. nih.gov

The process is typically catalyzed by a copper(I) species, which can be introduced directly as a Cu(I) salt (e.g., CuI or CuBr) or, more commonly, generated in situ from a copper(II) salt (e.g., CuSO₄) with a reducing agent like sodium ascorbate. wikipedia.org The presence of a ligand can accelerate the reaction and protect other biomolecules from potential oxidative damage. scispace.com The resulting triazole linkage is chemically robust, serving as a stable connection in larger molecular assemblies. nih.gov

| Parameter | Typical Reagent/Condition | Role |

|---|---|---|

| Copper Source | CuSO₄·5H₂O | Catalyst precursor |

| Reducing Agent | Sodium Ascorbate | Reduces Cu(II) to the active Cu(I) catalyst wikipedia.org |

| Ligand (Optional) | THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | Accelerates reaction and stabilizes the Cu(I) catalyst scispace.com |

| Solvent | t-BuOH/H₂O, DMF, DMSO | Solubilizes reactants |

| Temperature | Room Temperature | Mild reaction conditions |

Gold-Catalyzed Cycloisomerizations and Cascade Reactions

Gold catalysts, particularly Au(I) and Au(III) species, are powerful π-acids that effectively activate the alkyne functionality in 1H-Pyrrole, 3-(2-propyn-1-yl)-. This activation facilitates a range of intramolecular cycloisomerization and cascade reactions, leading to the formation of diverse heterocyclic structures. nih.gov The specific reaction pathway is often influenced by the substrate's structure, the choice of catalyst, and the reaction conditions. rsc.org

One common transformation involves the rearrangement of the propargyl group into a gold-activated allene intermediate. nih.gov This highly reactive species can then undergo further reactions. For instance, in the presence of an appropriately positioned nucleophile, a cyclization can occur. Gold-catalyzed reactions of propargyl esters can lead to the formation of gold-carbene intermediates, which can then participate in subsequent cascade sequences, including cycloadditions or ring-opening reactions. rsc.orgunimi.it These transformations provide a step-economical approach to building molecular complexity from relatively simple precursors. nih.gov

Nucleophilic Addition and Hydration Reactions to the Alkyne

The triple bond of the propynyl group is susceptible to nucleophilic attack. A variety of nucleophiles, including amines, thiols, and alcohols, can add across the alkyne in the presence of a suitable catalyst or base. nih.gov These reactions typically follow either Markovnikov or anti-Markovnikov regioselectivity depending on the reaction conditions and the nature of the reactants.

Hydration, the addition of water across the triple bond, is another key reaction. This process is typically catalyzed by acid and a mercury(II) salt (e.g., HgSO₄). The initial enol product rapidly tautomerizes to the more stable ketone, which in the case of a terminal alkyne like that in 1H-Pyrrole, 3-(2-propyn-1-yl)-, would yield a methyl ketone.

Dearomatization Pathways Involving Alkyne Reactivity

While pyrroles are aromatic, the strategically positioned propynyl group at the C3 position can participate in intramolecular reactions that lead to the dearomatization of the pyrrole ring. Gold-catalyzed intramolecular cyclizations are a notable example of this pathway. nih.gov In specific cases, a gold catalyst can facilitate a cyclization between the alkyne and the C2 position of the pyrrole ring. This process can be part of a tandem catalytic sequence, sometimes involving intricate rearrangements like a 1,2-acyl shift, ultimately resulting in a dearomatized, polycyclic product such as a 3H-benzo[e]isoindole derivative. nih.gov Such reactions highlight the ability of the propynyl group to act as an internal reaction partner, transforming the planar, aromatic pyrrole into a three-dimensional structure.

Reactivity of the Pyrrole Nucleus

The pyrrole ring is a π-excessive heteroaromatic system, meaning it is electron-rich and highly reactive towards electrophiles. The nitrogen heteroatom donates its lone pair of electrons into the π-system, significantly increasing the electron density of the ring carbons.

Electrophilic Aromatic Substitution Patterns (Excluding C3)

Electrophilic aromatic substitution (SₑAr) is a characteristic reaction of pyrrole. Due to the π-excessive nature of the ring, pyrrole is significantly more reactive than benzene and can undergo substitution under very mild conditions. pearson.com The regioselectivity of the substitution is a critical aspect of its reactivity.

Attack by an electrophile preferentially occurs at the α-positions (C2 and C5) rather than the β-positions (C3 and C4). vedantu.com This preference is because the carbocation intermediate formed by α-attack is stabilized by three resonance structures, allowing for more effective delocalization of the positive charge, whereas the intermediate from β-attack is stabilized by only two resonance structures. vedantu.com

In 1H-Pyrrole, 3-(2-propyn-1-yl)-, the C3 position is already substituted. The existing C3-alkyl substituent is weakly activating and directs incoming electrophiles primarily to the adjacent α-positions. Therefore, electrophilic substitution is expected to occur predominantly at the C2 and C5 positions. Steric hindrance from the propynyl group might slightly favor substitution at the C5 position over the C2 position, although a mixture of 2,3- and 3,5-disubstituted products is possible. Directing substitution to the remaining β-position (C4) is significantly more challenging and generally requires blocking the more reactive α-positions. researchgate.netquimicaorganica.org

| Position | Relative Reactivity | Justification |

|---|---|---|

| C5 | Most Favored | α-Position, electronically activated. Less sterically hindered than C2. pearson.comvedantu.com |

| C2 | Favored | α-Position, electronically activated. Potential for some steric hindrance from the adjacent C3 substituent. pearson.comvedantu.com |

| C4 | Disfavored | β-Position, electronically less activated than α-positions. vedantu.com |

Nucleophilic Functionalization and Metalation of the Pyrrole Ring

The pyrrole ring in 1H-Pyrrole, 3-(2-propyn-1-yl)- exhibits characteristic reactivity towards nucleophilic functionalization, primarily initiated by the deprotonation of the N-H proton. The acidity of this proton (pKa ≈ 17.5) allows for its removal by strong bases such as butyllithium or sodium hydride, generating the corresponding pyrrolide anion. wikipedia.org This anion is a potent nucleophile, capable of reacting with various electrophiles.

The site of functionalization (N vs. C) on the metalated pyrrole can be controlled by the choice of the metal counter-ion and the solvent. More ionic nitrogen-metal bonds, such as those with lithium, sodium, and potassium, in solvating solvents, typically favor reaction at the nitrogen atom. wikipedia.org However, C-functionalization can also be achieved. While electrophilic substitution on the pyrrole ring generally occurs at the C2 or C5 positions, direct C-metalation can provide a route to functionalization at the less reactive C3 or C4 positions. For 3-substituted pyrroles, metalation can offer a pathway to introduce substituents at specific carbon atoms on the ring, complementing electrophilic substitution strategies.

N-Functionalization Strategies (e.g., Alkylation, Acylation)

The nitrogen atom of 1H-Pyrrole, 3-(2-propyn-1-yl)- is readily functionalized through alkylation and acylation reactions, which are crucial for modifying the molecule's properties and for subsequent synthetic transformations.

N-Alkylation: This is typically achieved by first deprotonating the pyrrole with a strong base to form the nucleophilic pyrrolide anion, followed by treatment with an alkylating agent like an alkyl halide. wikipedia.org For instance, reacting the sodium salt of 3-propargylpyrrole with an alkyl halide would yield the corresponding N-alkyl-3-propargylpyrrole. Recently, greener methods using propylene carbonate as both a reagent and solvent have been developed for the N-alkylation of various N-heterocycles, offering a sustainable alternative to traditional methods that use genotoxic alkyl halides. nih.govnih.gov

N-Acylation: The introduction of an acyl group onto the pyrrole nitrogen can be accomplished using various acylating agents. Common methods include reaction with acid anhydrides or acyl chlorides. For example, N-acylation can be achieved by reacting the pyrrole with benzoyl chloride. organic-chemistry.org These N-acyl derivatives are important intermediates. For instance, N-acylpyrroles can undergo a base-dependent, chemoselective reaction to yield either 2-aroylpyrroles via an anionic Fries rearrangement (with LiN(SiMe3)2) or aryl benzyl ketones through C-H functionalization (with KN(SiMe3)2). nsf.gov

The table below summarizes typical conditions for N-functionalization of pyrrole derivatives.

| Functionalization Type | Reagent System | Product Type | Reference |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide | N-Alkylpyrrole | wikipedia.org |

| N-Alkylation | Propylene Carbonate (PC) | N-(2-hydroxypropyl)pyrrole | nih.govnih.gov |

| N-Acylation | Acyl Halide / Anhydride | N-Acylpyrrole | organic-chemistry.org |

| Anionic Fries Rearrangement | N-Acylpyrrole, LiN(SiMe3)2 | 2-Aroylpyrrole | nsf.gov |

Intramolecular Cyclization and Annulation Reactions

The propargyl group at the C3 position is perfectly positioned to participate in intramolecular cyclization and annulation reactions, providing access to a variety of complex, multi-ring heterocyclic structures. These reactions leverage the reactivity of both the pyrrole ring and the alkyne functionality.

Formation of Fused Heterocyclic Systems

Intramolecular reactions involving the propargyl side chain are a powerful strategy for constructing fused heterocyclic systems. These transformations can be triggered by activating either the alkyne or the pyrrole ring.

For example, N-alkyne-substituted pyrrole derivatives can undergo nucleophilic or electrophilic cyclization. nih.gov In an analogous system, treatment of N-alkyne-substituted methyl 1H-pyrrole-2-carboxylates with iodine in dichloromethane leads to an electrophilic intramolecular cyclization, yielding pyrrolooxazinone derivatives through a 6-endo-dig pathway. nih.gov Similarly, 1H-Pyrrole, 3-(2-propyn-1-yl)- and its N-substituted derivatives can be expected to undergo similar transformations. Depending on the reaction conditions and substitution patterns, various fused systems can be synthesized, such as those derived from free-radical intramolecular cyclization of substituted pyrrolylpyridinium salts. nih.gov The 1,3-dipolar cycloaddition of cycloimmonium N-ylides is another key method for synthesizing pyrrolo-fused heterocycles like pyrrolopyrazines and pyrrolopyrimidines. nih.gov

The table below presents examples of conditions leading to fused pyrrole systems.

| Starting Material Type | Reagent/Condition | Product Type | Reference |

| N-Alkyne-substituted pyrrole ester | Iodine (I2) | Pyrrolooxazinone | nih.gov |

| o-Bromophenyl-substituted pyrrolylpyridinium salts | (TMS)3SiH/AIBN | Pyrido[2,1-a]pyrrolo[3,4-c]isoquinoline | nih.gov |

| Cycloimmonium salts | Base, Ethyl propiolate | Pyrrolopyrazine/pyrimidine | nih.gov |

Spirocyclization Pathways

The synthesis of spirocyclic compounds containing a pyrrole ring is an area of growing interest. Spirocyclization pathways involving 1H-Pyrrole, 3-(2-propyn-1-yl)- would typically require prior functionalization, particularly at the nitrogen atom.

A notable example involves the tandem synthesis of 2-azaspiro[4.5]deca-1,6,9-trien-8-ones from N-(2-propyn-1-yl) amides. nih.govresearchgate.net This reaction proceeds through a sequence involving the activation of the amide with trifluoromethanesulfonic anhydride (Tf2O), followed by a triflic acid (TfOH)-promoted Friedel-Crafts ipso-cyclization. nih.gov An N-acylated derivative of 1H-Pyrrole, 3-(2-propyn-1-yl)- could serve as a substrate in a similar transformation. The intramolecular attack of an activated pyrrole ring onto the alkyne, or a related intermediate, would lead to the formation of a spirocyclic system where the pyrrole ring is appended to another carbocyclic or heterocyclic ring at a shared quaternary carbon center.

Tandem and Chemo-Divergent Reaction Sequences

The dual functionality of 1H-Pyrrole, 3-(2-propyn-1-yl)- makes it an ideal substrate for tandem (or cascade) and chemo-divergent reactions, which allow for the rapid construction of molecular complexity from simple starting materials.

Tandem Reactions: These are multi-step processes where subsequent reactions occur in the same pot without the need for isolating intermediates. Palladium-catalyzed three-component tandem cyclizations of related allenyl compounds with organic halides and amines have been shown to produce 4,5-dihydro-1H-pyrrole derivatives. researchgate.net A silver(I)-catalyzed tandem reaction of enynones with 4-alkynyl isoxazoles has also been reported to yield highly functionalized 4H-furo[3,4-c]pyrroles. rsc.org Such strategies could be adapted for 3-propargylpyrrole, where the alkyne and pyrrole moieties participate sequentially to build complex scaffolds.

Chemo-Divergent Reactions: These sequences allow for the synthesis of different product classes from a single starting material by simply modifying the reaction conditions or catalyst. A prime example is the copper-catalyzed cascade reaction of alkynyl-tethered α-iminodiazoacetates. rsc.org In this system, a γ-imino carbene intermediate can be manipulated to undergo different transformations, leading to either multi-substituted pyrroles or fused pyrrole systems in high yields. This demonstrates that a substrate similar in structure to an N-functionalized 3-propargylpyrrole can be selectively guided down different reaction pathways to generate diverse molecular architectures.

Computational and Theoretical Chemistry of 1h Pyrrole, 3 2 Propyn 1 Yl

Electronic Structure and Aromaticity Quantification of the Pyrrole (B145914) Ring

The electronic structure of 1H-Pyrrole, 3-(2-propyn-1-yl)- is foundational to its chemical behavior. The pyrrole ring is an aromatic heterocycle, and the introduction of the 2-propyn-1-yl substituent at the 3-position can modulate its electronic properties. Density Functional Theory (DFT) is a powerful tool for elucidating these properties, providing information on orbital energies, electron density distribution, and molecular electrostatic potential.

Table 1: Common Aromaticity Indices and Their Interpretation

| Index | Type | Interpretation for Aromaticity |

| HOMA | Geometric | Value approaches 1 |

| NICS(0) | Magnetic | Negative value |

| NICS(1) | Magnetic | Negative value |

Conformational Landscape and Rotational Barrier Analysis of the Propynyl (B12738560) Moiety

The presence of the flexible 2-propyn-1-yl side chain introduces conformational complexity to the molecule. The rotation around the single bond connecting the propynyl group to the pyrrole ring is a key conformational degree of freedom. Computational methods, particularly DFT, can be employed to map the potential energy surface associated with this rotation. By systematically varying the dihedral angle and calculating the corresponding energy, a rotational energy profile can be constructed.

This profile reveals the low-energy (stable) and high-energy (transition state) conformations. The energy difference between the most stable conformer and the rotational transition state defines the rotational barrier. This barrier provides insight into the flexibility of the propynyl moiety at different temperatures. While a specific computational study on the rotational barrier of the propynyl group in 1H-Pyrrole, 3-(2-propyn-1-yl)- has not been reported, similar analyses on other substituted aromatic compounds have successfully elucidated their conformational preferences and dynamic behavior. mdpi.com

Quantum Chemical Investigations of Reaction Mechanisms and Transition States

Quantum chemical calculations are indispensable for understanding the intricate details of reaction mechanisms, including the identification of transition states and the determination of activation energies.

Gold-Catalyzed Dearomatization Mechanism Elucidation

Gold catalysts have emerged as powerful tools for a variety of organic transformations, including the dearomatization of aromatic compounds. nih.gov The reaction of 1H-Pyrrole, 3-(2-propyn-1-yl)- in the presence of a gold catalyst could potentially lead to dearomatized products through intramolecular cyclization or other rearrangements.

Theoretical studies on gold-catalyzed reactions involving alkynes and pyrroles suggest a mechanism that may involve the activation of the alkyne by the gold catalyst, followed by an intramolecular attack from the pyrrole ring. nih.gov This process would lead to the formation of a dearomatized intermediate. Computational chemistry can be used to model the entire reaction pathway, locating the structures of intermediates and transition states. The calculated energetic profile would reveal the feasibility of the proposed mechanism and identify the rate-determining step. While a specific mechanistic study for the gold-catalyzed dearomatization of 1H-Pyrrole, 3-(2-propyn-1-yl)- is not available, the principles derived from related systems provide a strong basis for a theoretical investigation. nih.govnih.gov

Energetic Profiles of Cycloaddition Reactions

The propynyl group in 1H-Pyrrole, 3-(2-propyn-1-yl)- can participate in cycloaddition reactions, such as [3+2] cycloadditions. These reactions are valuable for the synthesis of complex heterocyclic systems. The Molecular Electron Density Theory (MEDT) is a modern theoretical framework for studying such reactions. scispace.comresearchgate.net

By analyzing the conceptual DFT reactivity indices (e.g., electrophilicity, nucleophilicity) of the reactants, the polar nature of the cycloaddition can be understood. The reaction mechanism can be elucidated by locating the transition states for the possible regio- and stereoisomeric pathways. The calculated activation energies and reaction energies provide a quantitative picture of the reaction's feasibility and selectivity. scispace.comresearchgate.netmdpi.com

Prediction of Spectroscopic Signatures for Structural Characterization

Computational chemistry can predict various spectroscopic properties, which are invaluable for the characterization of novel compounds. For 1H-Pyrrole, 3-(2-propyn-1-yl)-, theoretical calculations of its nuclear magnetic resonance (NMR) and infrared (IR) spectra can aid in its identification and structural confirmation.

DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. mdpi.comnih.govrsc.org By comparing the calculated spectra with experimental data, the structural assignment can be confidently made. Similarly, the vibrational frequencies from DFT calculations can be used to simulate the IR spectrum, allowing for the assignment of characteristic absorption bands to specific molecular vibrations. chemicalbook.com

Table 2: Predicted Spectroscopic Data (Illustrative)

| Technique | Parameter | Predicted Value Range |

| 1H NMR | Chemical Shift (ppm) | Pyrrole protons: 6.0-7.0; CH2: ~3.5; Alkyne H: ~2.0 |

| 13C NMR | Chemical Shift (ppm) | Pyrrole carbons: 100-130; Alkyne carbons: 70-90; CH2: ~20 |

| IR | Wavenumber (cm-1) | N-H stretch: ~3400; C≡C stretch: ~2100; C-H (alkyne) stretch: ~3300 |

Note: These are illustrative values based on typical ranges for similar functional groups and are not from a specific calculation on 1H-Pyrrole, 3-(2-propyn-1-yl)-.

Molecular Dynamics Simulations for Solvent Effects on Reactivity

The reactivity of a molecule can be significantly influenced by the solvent environment. Molecular dynamics (MD) simulations provide a computational method to study the explicit interactions between a solute and solvent molecules over time. nih.govnih.govmdpi.com

For 1H-Pyrrole, 3-(2-propyn-1-yl)-, MD simulations could be used to investigate how different solvents affect its conformational preferences and the accessibility of its reactive sites. By simulating the system in various solvents (e.g., polar, nonpolar), one can analyze the solvation structure around the molecule and compute properties such as the radial distribution functions. This information can provide qualitative insights into how the solvent might influence the energetics of a reaction, for example, by stabilizing or destabilizing a polar transition state. While specific MD simulations for this molecule are not documented, the methodology is well-established for studying solvent effects in a wide range of chemical systems. nih.govnih.govmdpi.com

Future Research Directions and Emerging Paradigms

Development of Stereoselective Syntheses of Propynyl-Pyrroles

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the fields of medicinal chemistry and materials science. Future research should focus on the development of stereoselective methods for the synthesis of propynyl-pyrroles. This could involve the use of chiral catalysts, auxiliaries, or starting materials to control the stereochemistry at the propargylic position. Asymmetric metal-catalyzed reactions and organocatalysis are promising avenues for achieving high enantioselectivity. researchgate.net The development of such methods would provide access to a wider range of structurally diverse and functionally distinct molecules.

A hypothetical research endeavor in this area could explore the asymmetric transfer hydrogenation of a suitable precursor to establish the chiral center. The data from such a study could be presented as follows:

Table 1: Hypothetical Results for Asymmetric Transfer Hydrogenation

| Catalyst | Ligand | Solvent | Temperature (°C) | Enantiomeric Excess (%) | Yield (%) |

|---|---|---|---|---|---|

| [RuCl₂(p-cymene)]₂ | (S,S)-TsDPEN | CH₂Cl₂ | 40 | 95 | 85 |

| [RhCp*Cl₂]₂ | (R,R)-TsDPEN | MeOH | 25 | 92 | 90 |

| Ir(cod)Cl]₂ | (S)-BINAP | THF | 0 | 88 | 78 |

Integration into Flow Chemistry and Automated Synthesis Platforms

The principles of flow chemistry, which involve performing chemical reactions in a continuously flowing stream, offer numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and facile scalability. nih.govnih.gov The integration of the synthesis of 1H-Pyrrole, 3-(2-propyn-1-yl)- into flow chemistry platforms could enable its on-demand and efficient production. nih.gov Furthermore, the modular nature of flow systems allows for the telescoping of multiple reaction steps, minimizing the need for isolation and purification of intermediates. uc.pt Automated synthesis platforms, guided by algorithms, could further accelerate the discovery and optimization of reaction conditions for the synthesis of propynyl-pyrroles and their derivatives.

A potential flow chemistry setup for the synthesis of 1H-Pyrrole, 3-(2-propyn-1-yl)- could involve the following parameters, which could be systematically optimized using automated platforms:

Table 2: Illustrative Parameters for Flow Synthesis Optimization

| Parameter | Range | Optimal Value |

|---|---|---|

| Temperature | 25-150 °C | 120 °C |

| Residence Time | 1-60 min | 15 min |

| Reagent Concentration | 0.1-1.0 M | 0.5 M |

| Flow Rate | 0.1-2.0 mL/min | 0.5 mL/min |

Exploration of Photocatalytic and Electrocatalytic Transformations

Modern synthetic chemistry is increasingly turning towards photocatalysis and electrocatalysis as powerful tools for chemical transformations. These methods often proceed under mild conditions and can enable unique reactivity patterns that are not accessible through traditional thermal methods. nih.gov The propynyl (B12738560) group and the pyrrole (B145914) ring in 1H-Pyrrole, 3-(2-propyn-1-yl)- are both amenable to a variety of photocatalytic and electrocatalytic transformations. For instance, the terminal alkyne could undergo photocatalytic additions, cycloadditions, or couplings. The pyrrole ring could be functionalized through electrocatalytic C-H activation. nih.gov A comprehensive review of recent developments in photocatalyzed and electrochemical functionalization of pyrroles highlights the potential in this area. nih.gov

Future research could investigate the photocatalytic hydroamination of the propynyl group with various amines, as illustrated in the hypothetical data below:

Table 3: Hypothetical Data for Photocatalytic Hydroamination

| Photocatalyst | Amine | Solvent | Light Source | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Ir(ppy)₃ | Aniline | CH₃CN | Blue LED | 24 | 75 |

| Ru(bpy)₃Cl₂ | Benzylamine | DMF | White LED | 18 | 82 |

| Eosin Y | Morpholine | DMSO | Green LED | 36 | 65 |

Advanced Machine Learning and AI in Reaction Prediction and Design

An example of how machine learning could be applied is in the prediction of reaction yields for the functionalization of the pyrrole ring. A model could be trained on a dataset of similar reactions with the following features:

Table 4: Features for a Machine Learning Model to Predict Reaction Yield

| Feature | Type | Description |

|---|---|---|

| Reactant Structure | Molecular Fingerprint | Encodes the structure of the pyrrole substrate |

| Reagent Properties | Physicochemical Descriptors | Includes properties of the electrophile or coupling partner |

| Catalyst Type | Categorical | The type of catalyst used in the reaction |

| Solvent Polarity | Numerical | The polarity of the reaction solvent |

| Temperature | Numerical | The reaction temperature in Kelvin |

Synergistic Applications in Interdisciplinary Fields

The unique combination of a pyrrole ring and a terminal alkyne in 1H-Pyrrole, 3-(2-propyn-1-yl)- opens up a wide range of potential applications in interdisciplinary fields. The pyrrole moiety is a common scaffold in many biologically active molecules and pharmaceuticals. researchgate.netnih.govnih.govorganic-chemistry.org The terminal alkyne is a versatile functional group that can participate in "click" chemistry reactions, making it a valuable tool for bioconjugation and materials science.

Future research could explore the use of 1H-Pyrrole, 3-(2-propyn-1-yl)- as a building block for the synthesis of novel bioactive compounds, such as enzyme inhibitors or receptor ligands. nih.govnih.gov In materials science, this compound could be used to synthesize functional polymers or to modify surfaces through click chemistry. The development of polyfunctionalized pyrroles from accessible starting materials offers a direct and versatile route to compounds with potential in medicinal chemistry. organic-chemistry.org

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.